molecular formula C11H11NO2S B10976273 5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide

5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B10976273
M. Wt: 221.28 g/mol
InChI Key: NILRXMRDTZBXFB-UHFFFAOYSA-N
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Description

5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and a thiophen-2-ylmethyl group at the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with thiophen-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted furan and thiophene derivatives.

Scientific Research Applications

5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-thienylmethyl)furan-2-carboxamide
  • 2-furancarboxamide, 5-methyl-N-(2-thienylmethyl)-
  • N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine

Uniqueness

5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C11H11NO2S/c1-8-4-5-10(14-8)11(13)12-7-9-3-2-6-15-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

NILRXMRDTZBXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC2=CC=CS2

Origin of Product

United States

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